Mono[2-(perfluorooctyl)ethyl] Glucuronide
CAS No.: 864551-34-8
Cat. No.: VC0135148
Molecular Formula: C16H13F17O7
Molecular Weight: 640.246
* For research use only. Not for human or veterinary use.
![Mono[2-(perfluorooctyl)ethyl] Glucuronide - 864551-34-8](/images/no_structure.jpg)
Specification
CAS No. | 864551-34-8 |
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Molecular Formula | C16H13F17O7 |
Molecular Weight | 640.246 |
IUPAC Name | (2S,3S,4S,5R,6R)-6-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C16H13F17O7/c17-9(18,1-2-39-8-5(36)3(34)4(35)6(40-8)7(37)38)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h3-6,8,34-36H,1-2H2,(H,37,38)/t3-,4-,5+,6-,8+/m0/s1 |
Standard InChI Key | UZMXIMHOMUBIEV-UQGZVRACSA-N |
SMILES | C(COC1C(C(C(C(O1)C(=O)O)O)O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical Structure and Composition
Molecular Formula and Weight
Mono[2-(perfluorooctyl)ethyl] Glucuronide has the molecular formula C16H13F17O7, indicating it contains 16 carbon atoms, 13 hydrogen atoms, 17 fluorine atoms, and 7 oxygen atoms. The compound has a calculated molecular weight of 640.24 g/mol . The relatively high molecular weight reflects the presence of multiple fluorine atoms in the structure, which contribute significantly to its mass compared to hydrogen atoms that would be present in non-fluorinated analogs.
Structural Features
The compound's structure consists of two main components:
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A perfluorinated chain (specifically, a 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecoxy group)
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A glucuronic acid moiety (specifically, a 3,4,5-trihydroxyoxane-2-carboxylic acid structure)
The "8:2" designation in its common name refers to the eight perfluorinated carbon atoms followed by two non-fluorinated carbon atoms in its structure. The glucuronic acid portion of the molecule has specific stereochemistry, indicated as (2S,3S,4S,5R,6R) in its IUPAC name . This stereochemistry is critical for the three-dimensional structure of the compound and may influence its biological behavior and interactions with enzymes and other biological systems.
Property | Value |
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Common Name | 8:2 Fluorotelomer alcohol glucuronide |
Molecular Formula | C16H13F17O7 |
Molecular Weight | 640.24 g/mol |
CAS Registry Number | 864551-34-8 |
IUPAC Name | (2S,3S,4S,5R,6R)-6-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
DSSTox Substance ID | DTXSID50858139 |
Wikidata ID | Q82853666 |
Creation Date in PubChem | 2013-11-01 |
Last Modified in PubChem | 2025-02-22 |
Nomenclature and Identification
IUPAC Name
The full IUPAC name of the compound is (2S,3S,4S,5R,6R)-6-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid . This systematic name provides precise information about the compound's structure, including the stereochemistry at five chiral centers and the exact arrangement of the fluorinated chain. The IUPAC naming follows standard chemical nomenclature rules, where the numbers in parentheses indicate the specific stereochemical configuration at each chiral carbon atom in the molecule.
Synonyms
The compound is known by several synonyms that reflect different aspects of its structure or classification:
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3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl beta-D-glucopyranosiduronic acid
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8:2 Fluorotelomer alcohol glucuronide
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8:2 FTOH Glucuronide
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8:2 FTOH-Gluc
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b-D-Glucopyranosiduronic acid,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl
These alternative names are used in different contexts within scientific literature and chemical databases, with some emphasizing the glucuronic acid component while others focus on the fluorotelomer alcohol portion of the molecule.
Chemical Identifiers
The compound can be represented by several standardized chemical identifiers that allow for precise and unambiguous identification in chemical databases and literature:
InChI
InChI=1S/C16H13F17O7/c17-9(18,1-2-39-8-5(36)3(34)4(35)6(40-8)7(37)38)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h3-6,8,34-36H,1-2H2,(H,37,38)/t3-,4-,5+,6-,8+/m0/s1
The InChI (International Chemical Identifier) provides a standardized way to encode the molecular structure, including atomic connectivity, stereochemistry, isotopic information, and tautomeric state.
InChIKey
The InChIKey is a condensed, fixed-length version of the InChI, designed for easier web searches and database lookups. It serves as a unique identifier for the compound across chemical databases.
SMILES
C(CO[C@H]1C@@HO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
The SMILES (Simplified Molecular Input Line Entry System) notation provides a compact string representation of the chemical structure that can be used for computational processing and database searches.
Classification and Context
Classification as a PFAS Compound
Mono[2-(perfluorooctyl)ethyl] Glucuronide is classified as a per- and polyfluoroalkyl substance (PFAS). More specifically, it is a glucuronide derivative of a fluorotelomer alcohol. The fluorotelomer portion of the molecule contains a chain of fully fluorinated carbon atoms (the perfluorooctyl component) connected to a non-fluorinated ethyl group . This structural arrangement is characteristic of fluorotelomer-based PFAS compounds, which represent an important subclass within the broader PFAS family.
PFAS compounds as a class have been used in various industries and consumer products due to their unique properties, including water and oil repellency, thermal stability, and surfactant characteristics. The specific applications of the parent fluorotelomer alcohol (8:2 FTOH) from which this glucuronide could be derived may include use in surface treatments, polymers, and other industrial applications . The presence of the highly fluorinated chain contributes to these properties by creating a structure that repels both water and oil.
Information Sources
The chemical information about Mono[2-(perfluorooctyl)ethyl] Glucuronide is available through several scientific databases and resources:
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PubChem (National Center for Biotechnology Information) - provides comprehensive chemical information including structure, properties, and identifiers
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EPA DSSTox (Distributed Structure-Searchable Toxicity Database) - catalogs chemicals of environmental interest
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NORMAN Suspect List Exchange - focuses on emerging contaminants
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Wikidata - offers structured data that can be accessed and edited by humans and machines alike
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EPA Substance Registry Services - provides a central system for identifying and accessing information about substances
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MolGenie Organic Chemistry Ontology - organizes chemical information in a semantically structured format
These resources collectively contribute to the documentation and accessibility of information about this compound, facilitating research and regulatory activities related to PFAS compounds.
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